molecular formula C20H28N6O2 B5639353 5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5639353
M. Wt: 384.5 g/mol
InChI Key: CDMMNLRYPHYJAB-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that incorporate spiro compounds and piperidine derivatives. These compounds are often studied for their potential in various pharmacological and biochemical applications. Spiro compounds like this one are notable for their unique structural features that can offer distinct chemical properties and biological activities (Whelan et al., 1995).

Synthesis Analysis

The synthesis of related spiro compounds typically involves multi-step organic reactions. For instance, a one-step synthesis of similar compounds, such as 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, has been reported using three-component condensation, highlighting the efficiency of such processes in synthesizing complex spiro structures (Shestopalov et al., 2002).

Molecular Structure Analysis

Structural and conformational studies of similar spiro compounds reveal that they can adopt various conformations in solution. The specific geometry and conformation depend on the structural components of the spiro system. This affects their interaction with biological targets and thus their potential pharmacological activities (Whelan et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions at various sites of the molecule, depending on the functional groups present. For instance, reactions like cross-condensation and rearrangements are common in synthesizing related compounds, indicating their versatile reactivity (Shestopalov et al., 2003).

properties

IUPAC Name

1-[1'-(2-methyl-5-propan-2-ylpyrazole-3-carbonyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-13(2)16-11-17(24(4)23-16)19(28)25-9-6-20(7-10-25)18-15(21-12-22-18)5-8-26(20)14(3)27/h11-13H,5-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMMNLRYPHYJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N2CCC3(CC2)C4=C(CCN3C(=O)C)NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

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